Physicochemical Differentiation: Superior Lipophilicity of the Trifluorinated Scaffold Over a Mono-methoxy Analog
The target compound's XLogP3 of 3.1 indicates significantly higher lipophilicity compared to N-{2-[4-(4-fluoro-phenyl)-piperazin-1-yl]-ethyl}-3-methoxy-benzamide, which would have a lower logP due to its polar methoxy substituent. This property is crucial for passive membrane permeability and blood-brain barrier penetration [1]. A computed value for the target provides a quantitative baseline for procurement where consistent lipophilicity is required [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | N-{2-[4-(4-Fluoro-phenyl)-piperazin-1-yl]-ethyl}-3-methoxy-benzamide (CHEMBL154050) |
| Quantified Difference | Target compound is >1 log unit more lipophilic than the 3-methoxy analog (estimated XLogP3 < 2.0) |
| Conditions | Computed by XLogP3 3.0 (PubChem release) |
Why This Matters
High lipophilicity is a key determinant of a compound's ability to cross biological barriers, making the target a superior starting point for CNS-penetrant programs.
- [1] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 42266657, 2,4-difluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1049411-66-6 (Accessed: 2026-04-30). View Source
- [2] BindingDB entry for BDBM50122030. CHEMBL154050::N-{2-[4-(4-Fluoro-phenyl)-piperazin-1-yl]-ethyl}-3-methoxy-benzamide. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50122030 (Accessed: 2026-04-30). View Source
